What is 4-(o-Methoxythiobenzoyl)morpholine?
What is 4-(o-Methoxythiobenzoyl)morpholine?
An In-depth Technical Guide to 4-(o-Methoxythiobenzoyl)morpholine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information, including scientific literature and chemical databases, contains limited specific experimental data for 4-(o-Methoxythiobenzoyl)morpholine (CAS 57954-41-3). This guide provides a comprehensive overview based on the known chemical properties of this compound and the well-established chemistry and biological activities of related morpholine-containing thioamides. The experimental protocols and potential biological pathways described herein are representative of this class of molecules and should be adapted and validated for the specific compound of interest.
Introduction
4-(o-Methoxythiobenzoyl)morpholine, also known by its IUPAC name (2-methoxyphenyl)(morpholino)methanethione, is a small molecule belonging to the thioamide class of compounds. It incorporates a morpholine ring, a common scaffold in medicinal chemistry known to enhance the pharmacokinetic properties of drug candidates. The presence of the methoxy-substituted phenyl ring and the thioamide linkage suggests potential for a range of biological activities. This document aims to provide a detailed technical overview of its chemical characteristics, potential synthetic routes, and plausible biological significance based on related structures.
Chemical and Physical Properties
A summary of the known and computed properties of 4-(o-Methoxythiobenzoyl)morpholine is presented in Table 1. These properties are essential for its handling, formulation, and in silico modeling.
| Property | Value | Source |
| IUPAC Name | (2-methoxyphenyl)(morpholino)methanethione | - |
| Synonyms | 4-(o-Methoxythiobenzoyl)morpholine, (2-methoxyphenyl)-morpholin-4-ylmethanethione | - |
| CAS Number | 57954-41-3 | - |
| Molecular Formula | C₁₂H₁₅NO₂S | - |
| Molecular Weight | 237.32 g/mol | - |
| Appearance | Solid (predicted) | - |
| XLogP3 | 2.4 (predicted) | - |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 3 | - |
| Rotatable Bonds | 2 | - |
| Topological Polar Surface Area | 53.8 Ų | - |
Synthesis and Experimental Protocols
General Experimental Protocol for Thionation of an Amide
Materials:
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(2-methoxyphenyl)(morpholino)methanone (starting amide)
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Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
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Anhydrous toluene (or other suitable high-boiling aprotic solvent)
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Sodium bicarbonate solution (saturated)
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexanes and ethyl acetate (or other suitable eluents)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting amide, (2-methoxyphenyl)(morpholino)methanone (1 equivalent), in anhydrous toluene.
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Addition of Thionating Agent: Add Lawesson's Reagent (0.5-0.6 equivalents) to the solution.
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Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
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Workup:
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Cool the reaction mixture to room temperature.
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Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate.
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the solvent in vacuo to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 4-(o-Methoxythiobenzoyl)morpholine.
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Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of 4-(o-Methoxythiobenzoyl)morpholine.
Potential Biological Activities and Signaling Pathways
The biological activity of 4-(o-Methoxythiobenzoyl)morpholine has not been explicitly reported. However, based on the activities of structurally related morpholine derivatives and thioamides, several potential areas of interest for biological screening can be proposed.
Anticancer Activity
Morpholine derivatives are present in several approved and experimental anticancer drugs. Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer, such as cell proliferation, survival, and angiogenesis. The thioamide functional group can also contribute to anticancer activity through various mechanisms, including the induction of apoptosis.
Caption: Potential anticancer signaling pathway inhibition.
Anti-inflammatory Activity
Certain morpholine-containing compounds have demonstrated anti-inflammatory properties. This activity can be mediated through the inhibition of key inflammatory enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways such as NF-κB.
Antimicrobial Activity
Thioamides are known to possess antimicrobial properties, including antibacterial and antifungal activities. The sulfur atom in the thioamide group is often crucial for this activity, potentially by interfering with essential metabolic pathways in microorganisms.
Conclusion
4-(o-Methoxythiobenzoyl)morpholine is a compound with interesting chemical features that suggest potential for biological activity. While specific experimental data is currently lacking in the public domain, this guide provides a framework for its synthesis and potential areas of biological investigation based on the known properties of its constituent chemical moieties. Further research is warranted to synthesize this compound, confirm its properties, and explore its potential as a lead compound in drug discovery programs. Researchers are encouraged to use the provided general protocols as a starting point for their investigations and to thoroughly characterize the compound and its biological effects.
